N-methylquipazine dimaleate
Overview
Description
N-Methylquipazine dimaleate is a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites . Its molecular weight is 459.45 and its formula is C14H17N3.(C4H4O4)2 .
Molecular Structure Analysis
The molecular structure of N-methylquipazine dimaleate consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group .Physical And Chemical Properties Analysis
N-Methylquipazine dimaleate has a molecular weight of 459.45 and its formula is C14H17N3.(C4H4O4)2 . It is soluble to 50 mM in water .Scientific Research Applications
1. PET Imaging Studies
N-Methylquipazine has been used in positron emission tomography (PET) imaging studies. It was labeled with carbon-11 to examine its distribution in vivo in rats and monkeys using dynamic imaging. These studies highlighted its potential for tracing serotonin (5-HT3) receptors, although some limitations were noted due to the nonspecificity of its binding (Thorell et al., 1997).
2. Effects on Dopamine Levels
Research has explored the impact of N-Methylquipazine on neurotransmitter levels. One study found that the administration of this compound in rats led to a concentration-dependent increase in extracellular dopamine levels in the anterior medial prefrontal cortex. This suggests a complex interaction between serotonergic and dopaminergic systems (Kurata et al., 1996).
3. Role in Endurance Performance
A study on rats investigated the effects of serotonergic agonist and antagonist drugs, including Quipazine dimaleate (a variant of N-Methylquipazine), on endurance performance. The research indicated that fatigue during prolonged exercise could be influenced by pharmacological manipulation of serotonergic systems, suggesting a central (brain) mechanism (Bailey et al., 1993).
4. Binding Affinity Studies
Binding affinities of arylpiperazine derivatives, including N-Methylquipazine, at central 5-HT3 sites were investigated to understand the binding characteristics. This study provided insights into the structural requirements for binding at 5-HT3 receptors, which is critical for developing more selective serotonergic agents (Glennon et al., 1989).
5. SPECT Imaging for Serotonin Transporter
N-Methylquipazine was also involved in SPECT imaging studies for visualizing serotonin transporters. This included experiments with macaca mulatta to validate its use as an in vivo ligand for serotonin transporters, demonstrating its potential application in studying serotonergic neurons in humans (Jagust et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSITEGFVDCKMF-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042623 | |
Record name | N-Methylquipazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquipazine dimaleate | |
CAS RN |
171205-17-7 | |
Record name | N-Methylquipazine dimaleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylquipazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLQUIPAZINE DIMALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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